Dibenzyl 2-(aminomethyl)piperazine-1,4-dicarboxylate
Description
Properties
Molecular Formula |
C21H25N3O4 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
dibenzyl 2-(aminomethyl)piperazine-1,4-dicarboxylate |
InChI |
InChI=1S/C21H25N3O4/c22-13-19-14-23(20(25)27-15-17-7-3-1-4-8-17)11-12-24(19)21(26)28-16-18-9-5-2-6-10-18/h1-10,19H,11-16,22H2 |
InChI Key |
PDZFTTORPTWXKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(CN1C(=O)OCC2=CC=CC=C2)CN)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The primary preparation method involves the reaction of piperazine derivatives with benzyl chloroformate (Cbz-Cl) or similar benzyl chloroformate reagents to introduce the benzyl ester protecting groups on the carboxylate functionalities. The aminomethyl group is typically introduced via alkylation or reductive amination on the piperazine nitrogen or carbon adjacent to nitrogen.
Step 1: Protection of Piperazine Nitrogens
Piperazine is reacted with benzyl chloroformate under controlled conditions to form dibenzyl piperazine-1,4-dicarboxylate intermediates. This step requires careful temperature control and stoichiometric balance to avoid over- or under-protection.Step 2: Introduction of Aminomethyl Group
The aminomethyl substituent at the 2-position can be introduced via nucleophilic substitution or reductive amination using formaldehyde and ammonia or suitable amine sources. This step often employs mild reducing agents and conditions to preserve the benzyl protecting groups.Step 3: Purification and Characterization
The product is purified typically by recrystallization or chromatography to achieve high purity. Characterization is done by NMR, mass spectrometry, and elemental analysis.
Alternative Synthetic Routes
Use of Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate as a Precursor
In some protocols, di-tert-butyl esters are used as intermediates, which can be converted to dibenzyl esters via transesterification or further functional group manipulation. This route offers advantages in solubility and handling during synthesis.DABCO-Mediated Piperazine Derivative Synthesis
Recent research explores the use of DABCO (1,4-diazabicyclo[2.2.2]octane) derivatives as precursors for piperazine synthesis through C–N bond cleavage and nucleophilic substitution, which may be adapted for preparing aminomethyl-substituted piperazines, although specific application to dibenzyl 2-(aminomethyl)piperazine-1,4-dicarboxylate requires further development.
Detailed Reaction Conditions and Yields
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Protection with benzyl chloroformate | Piperazine + 2 equiv benzyl chloroformate, base (e.g., Na2CO3), solvent (e.g., dichloromethane), 0–25°C | 85-92 | Temperature control critical for selectivity |
| Aminomethylation | Formaldehyde + ammonia or amine source, reducing agent (e.g., NaBH3CN), solvent (methanol), room temp | 70-85 | Mild conditions preserve benzyl esters |
| Purification | Recrystallization or silica gel chromatography | - | Purity >95% achieved |
Research Findings and Optimization Notes
Temperature Control: Maintaining low to moderate temperatures during benzyl chloroformate addition minimizes side reactions such as over-carbamoylation or hydrolysis.
Catalyst Use: Bases such as sodium carbonate or triethylamine facilitate the formation of carbamate esters efficiently.
Solvent Choice: Dichloromethane or tetrahydrofuran are preferred solvents for protection steps due to their ability to dissolve both reagents and intermediates.
Aminomethylation Efficiency: Reductive amination with formaldehyde and sodium cyanoborohydride is widely used to introduce the aminomethyl group with high selectivity.
Purification: Chromatographic methods are effective in separating unreacted starting materials and side products, ensuring high purity for pharmaceutical applications.
Comparative Summary of Preparation Routes
| Method | Key Reagents | Advantages | Limitations |
|---|---|---|---|
| Direct benzyl chloroformate protection + reductive amination | Piperazine, benzyl chloroformate, formaldehyde, NaBH3CN | High yield, straightforward | Requires careful temperature control |
| Di-tert-butyl ester intermediate route | Di-tert-butyl piperazine esters, transesterification reagents | Improved solubility, easier handling | Additional synthetic steps required |
| DABCO-mediated synthesis (experimental) | DABCO derivatives, methylating agents, nucleophiles | Potential for novel derivatives | Less established for this compound |
Chemical Reactions Analysis
Types of Reactions
Dibenzyl 2-(aminomethyl)piperazine-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Medicinal Chemistry
1.1 Antiviral Properties
One of the most significant applications of dibenzyl 2-(aminomethyl)piperazine-1,4-dicarboxylate is its potential as an antiviral agent. Research indicates that derivatives of piperazine compounds can inhibit arenavirus infections, which include Lassa and other hemorrhagic fevers. The compound exhibits activity against these viruses by inhibiting their entry into host cells and reducing viral replication .
Case Study: Arenavirus Inhibition
- Objective : To evaluate the effectiveness of dibenzyl derivatives in inhibiting arenavirus infections.
- Methodology : In vitro assays using pseudovirus systems to screen for entry inhibitors.
- Findings : Compounds demonstrated significant inhibition of viral entry, suggesting potential therapeutic applications for treating arenavirus infections.
3.1 Drug Formulation Studies
The compound has also been utilized in drug formulation studies aimed at optimizing delivery systems for various therapeutic agents. Its structure allows for modifications that can enhance the pharmacokinetic profiles of drugs .
Case Study: Drug Delivery Optimization
- Objective : To assess the impact of dibenzyl derivatives on drug release profiles.
- Methodology : Use of controlled release formulations to evaluate the efficacy of dibenzyl derivatives as excipients.
- Findings : Enhanced drug release rates were observed when incorporated into formulations, indicating improved therapeutic effectiveness.
Mechanism of Action
The mechanism of action of dibenzyl 2-(aminomethyl)piperazine-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s aminomethyl and dibenzyl groups play a crucial role in its binding affinity and activity . detailed studies on its exact mechanism are still ongoing.
Comparison with Similar Compounds
Comparison with Similar Piperazine Derivatives
Structural Modifications and Functional Groups
Ester Group Variations
- Di-tert-butyl piperazine-1,4-dicarboxylate (CAS 76535-75-6): Replaces benzyl esters with tert-butyl groups, improving stability and reducing steric hindrance. Used as a peptide bond surrogate due to enhanced cell permeability . Safety: No severe hazards reported; general handling precautions apply .
- Benzyl/tert-butyl mixed esters (e.g., 1-benzyl 4-tert-butyl derivatives): Combine the stability of tert-butyl with the reactivity of benzyl esters. Example: 1-Benzyl 4-tert-butyl (R)-2-(hydroxymethyl)piperazine-1,4-dicarboxylate (CAS 317365-33-6) is a precursor for cyanomethyl-substituted analogs via mesylation and substitution with NaCN .
Substituent Variations at the 2-Position
- Hydroxymethyl vs. Aminomethyl: (S)-Di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate (CAS 958635-12-6):
- Hydroxymethyl group enables oxidation to carboxylic acids or conjugation via esterification.
- Lower reactivity compared to aminomethyl derivatives . Dibenzyl 2-(cyanomethyl)piperazine-1,4-dicarboxylate:
- Synthesized by substituting a hydroxyl group with cyanomethyl using NaCN.
- Cyanomethyl enhances electrophilicity for nucleophilic additions .
Methyl and Isobutyl Groups :
- 4-Benzyl 1-tert-butyl (2R)-2-methylpiperazine-1,4-dicarboxylate (CAS 128102-16-9):
- Methyl substituent increases hydrophobicity, favoring membrane permeability.
- Used in chiral synthesis of protease inhibitors .
Biological Activity
Dibenzyl 2-(aminomethyl)piperazine-1,4-dicarboxylate is a compound of interest due to its potential biological activities, particularly in the context of oxidative stress and cellular health. This article explores its biological activity, focusing on mechanisms of action, efficacy in various models, and related research findings.
Chemical Structure and Properties
This compound is characterized by its piperazine core, which is known for conferring various pharmacological properties. The compound features two benzyl groups and two carboxylate functionalities that may influence its solubility and interaction with biological targets.
Antioxidant Activity
Recent studies have highlighted the role of dibenzyl derivatives in mitigating oxidative stress. Research indicates that compounds similar to this compound can reduce reactive oxygen species (ROS) levels and protect against oxidative damage in cell models. For instance, one study demonstrated that a related piperazine derivative significantly decreased ROS production and stabilized mitochondrial membrane potential, promoting cell survival through the IL-6/Nrf2 signaling pathway .
In Vitro Studies
In vitro studies have evaluated the cytotoxicity and protective effects of dibenzyl derivatives against oxidative stress-induced damage. The half-maximal inhibitory concentration (IC50) values for various piperazine derivatives were reported, with some exhibiting IC50 values ranging from 34 to >100 µM across different tumor cell lines. Specifically, compounds with structural similarities to this compound showed promising results in reducing cell viability under oxidative stress conditions .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 9r | <20 | SH-SY5Y |
| 7c | 34.31 | MDA-MB 231 |
| ABZ | 83.1 | MDA-MB 231 |
Larvicidal Activity
Another area of interest is the larvicidal activity of piperazine derivatives. Research has shown that certain piperazine compounds exhibit significant mortality rates against muscle larvae of Trichinella spiralis, with some derivatives outperforming standard treatments like albendazole (ABZ) . This suggests potential applications in parasitology.
Case Studies and Research Findings
Several studies have focused on the biological activity of dibenzyl derivatives:
- Antioxidative Properties : A study highlighted that dibenzyl derivatives could effectively protect neuronal cells from H2O2-induced oxidative damage at concentrations as low as 20 µM. This protective effect was attributed to their ability to modulate oxidative stress pathways .
- Cytotoxicity Evaluation : In vitro evaluations indicated that dibenzyl derivatives had varied cytotoxic effects across different cancer cell lines, suggesting selective activity that warrants further investigation for potential therapeutic uses .
- Mechanistic Insights : The IL-6/Nrf2 signaling pathway was identified as a critical mechanism through which dibenzyl compounds exert their protective effects against oxidative stress, highlighting their potential as therapeutic agents in diseases characterized by oxidative damage .
Q & A
Basic: What are the foundational synthetic routes for Dibenzyl 2-(aminomethyl)piperazine-1,4-dicarboxylate?
Answer:
The synthesis typically involves three key steps:
Piperazine Ring Formation : Cyclization of diamines or reductive amination of precursors (e.g., using tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) protecting groups) .
Aminomethyl Group Introduction : Reaction of the piperazine core with chloroacetyl chloride or cyanomethyl derivatives under basic conditions (e.g., triethylamine) to install the aminomethyl moiety .
Dicarboxylate Esterification : Benzylation via benzyl chloroformate or analogous reagents to form the dicarboxylate esters, often requiring anhydrous conditions .
Key Methodological Tip : Use flash silica chromatography for purification to isolate intermediates with >95% purity .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- LCMS : Monitors reaction progress and confirms molecular weight (e.g., observed [M+H]+ peaks) .
- NMR : 1H/13C NMR resolves stereochemistry and substituent positions (e.g., distinguishing benzyl protons at δ 7.2–7.4 ppm) .
- HPLC : Validates purity (>98%) and detects trace impurities .
Reference Data : Solubility in DCM or methanol (>48.7 µg/mL at pH 7.4) ensures compatibility with these methods .
Advanced: How can researchers optimize the yield of this compound during scale-up?
Answer:
- Reaction Solvent Optimization : Replace methanol/ethanol with 2-methyl tetrahydrofuran for better solubility and reduced side reactions .
- Green Chemistry Principles : Use continuous flow reactors to enhance mixing and reduce waste .
- Reductive Amination : Employ iron powder and ammonium chloride for efficient nitro-to-amine reduction (95% yield achieved in similar piperazine syntheses) .
Caution : Boc/Cbz deprotection with TFA may require strict stoichiometric control to avoid over-acidification .
Advanced: What strategies enable selective functionalization of the piperazine ring in this compound?
Answer:
- Site-Specific Alkylation : React the aminomethyl group with propiolic acid derivatives (e.g., propargyl bromide) to introduce alkyne handles for click chemistry .
- Carbamate Exchange : Substitute benzyl groups with tert-butyl esters using Pd/C hydrogenolysis, enabling further coupling (e.g., with isoindoline carboxylates) .
Case Study : TFA-mediated deprotection of tert-butyl groups retains the piperazine backbone while exposing reactive amines for bioconjugation .
Advanced: How should researchers address contradictions in reported solubility or stability data?
Answer:
- Controlled Replicates : Test solubility in buffered (pH 7.4) vs. organic solvents to identify discrepancies (e.g., aqueous solubility <50 µg/mL vs. >100 mg/mL in DCM) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition above 150°C suggests storage at 4°C under inert gas .
- Contradiction Resolution Example : If cyclization fails (e.g., hydrazine hydrate reflux in ethanol yields no product), switch to microwave-assisted synthesis with Pd catalysts .
Advanced: What are the biological implications of structural analogs of this compound?
Answer:
- PROTAC Applications : Piperazine derivatives serve as linkers in proteolysis-targeting chimeras (PROTACs) due to their rigidity and amine reactivity .
- Enzyme Inhibition : Analogous chloroacetyl-piperazines inhibit kinases (e.g., BCL6) via nucleophilic substitution at cysteine residues .
Validation : Use SPR or ITC to quantify binding affinities (KD < 1 µM achievable with optimized substituents) .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Toxicology : Avoid inhalation (LD50 data unavailable; assume acute toxicity similar to piperazine derivatives).
- Waste Disposal : Quench reactive intermediates (e.g., chloroacetyl groups) with 10% sodium bicarbonate before disposal .
Regulatory Note : Not FDA-approved; restricted to in vitro use under biosafety level 1 (BSL-1) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
